molecular formula C26H28N2O4 B5186804 2,6-diethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate

2,6-diethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate

Katalognummer B5186804
Molekulargewicht: 432.5 g/mol
InChI-Schlüssel: FRYOWIFRPUUUDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-diethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate, also known as DMBCO-Piv, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery and development.

Wirkmechanismus

2,6-diethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate binds to the transmembrane domain of GPR35 and induces a conformational change that activates the receptor. This activation leads to the recruitment of β-arrestin and the activation of downstream signaling pathways such as the ERK1/2 and PI3K/Akt pathways. 2,6-diethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate has been shown to have a higher potency and selectivity for GPR35 compared to other G protein-coupled receptors, making it a valuable tool for studying the physiological functions of GPR35.
Biochemical and Physiological Effects
2,6-diethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate has been shown to have various biochemical and physiological effects, including the modulation of immune response, inflammation, and nociception. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, indicating its potential as an anti-inflammatory agent. 2,6-diethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate has also been shown to reduce pain sensitivity in animal models of neuropathic pain, suggesting its potential as an analgesic agent.

Vorteile Und Einschränkungen Für Laborexperimente

2,6-diethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate has several advantages for lab experiments, including its high potency and selectivity for GPR35, its well-established synthesis method, and its ability to induce downstream signaling pathways. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to establish its safety and efficacy in vivo.

Zukünftige Richtungen

There are several future directions for research on 2,6-diethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate, including the development of new drugs targeting GPR35 for various diseases such as inflammatory bowel disease, neuropathic pain, and cancer. Further studies are also needed to investigate the safety and efficacy of 2,6-diethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate in vivo and to elucidate the molecular mechanisms underlying its biochemical and physiological effects. Additionally, the development of new synthetic methods for 2,6-diethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate and its derivatives may lead to the discovery of novel compounds with improved potency and selectivity for GPR35.

Synthesemethoden

2,6-diethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate can be synthesized through a multi-step process that involves the reaction of 2-aminobenzimidazole with ethyl acetoacetate to form 2-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)but-2-en-1-one. This intermediate is then reacted with 7-hydroxy-4H-chromen-4-one and pivalic anhydride to form 2,6-diethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate. The synthesis method of 2,6-diethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate has been optimized to achieve high yields and purity, making it a suitable candidate for further research.

Wissenschaftliche Forschungsanwendungen

2,6-diethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate has been extensively studied for its potential applications in drug discovery and development. It acts as a potent and selective agonist for the G protein-coupled receptor GPR35, which is involved in various physiological processes such as inflammation, immune response, and nociception. 2,6-diethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate has been shown to activate GPR35 in a dose-dependent manner and induce downstream signaling pathways, making it a promising target for the development of new drugs for various diseases.

Eigenschaften

IUPAC Name

[2,6-diethyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4/c1-7-15-13-16-21(14-20(15)32-25(30)26(3,4)5)31-19(8-2)22(23(16)29)24-27-17-11-9-10-12-18(17)28(24)6/h9-14H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYOWIFRPUUUDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)C(C)(C)C)OC(=C(C2=O)C3=NC4=CC=CC=C4N3C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-diethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.